tert-Butyl 8-oxo-1,4,7-triazecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl 8-oxo-1,4,7-triazecane-4-carboxylate is a derivative of 1,4,7-triazecane, which is a macrocyclic compound. This class of compounds is significant due to their application in the synthesis of metal chelators such as DO3A and DOTA, which are important in medical imaging and therapy .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of the hydrobromide salt of a similar compound, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, has been reported. This synthesis includes characterizing the compound spectroscopically and by X-ray crystallographic analysis . Another related synthesis involves the preparation of a potential SPECT imaging agent, where a key step includes a palladium-mediated stannylation followed by iododestannylation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, showing mirror symmetry and a chair conformation of the hexahydropyrimidine ring . Similarly, the structures of 7-amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine derivatives have been studied by X-ray crystal diffraction, revealing a planar conjugated heteronucleus .
Chemical Reactions Analysis
The reactivity of tert-butyl substituted compounds has been explored in various studies. For instance, the reactivity of 7-R-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acids towards electrophilic agents has been investigated, leading to the selective synthesis of new functionalized compounds . Another study focused on the nitration and electrophilic substitution of 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, which were prepared by nitration with HNO3/H2SO4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are often characterized by spectroscopic methods and crystallography. For example, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, with its crystal structure determined by single crystal X-ray diffraction . The antitumor activity of a tert-butyl substituted thiazol-2-amine was also evaluated, showing promising results against the Hela cell line .
properties
IUPAC Name |
tert-butyl 8-oxo-1,4,7-triazecane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-13-5-4-10(16)14-7-9-15/h13H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJAUPAOIYWSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCC(=O)NCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.